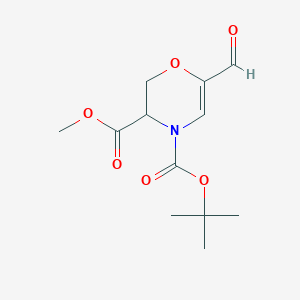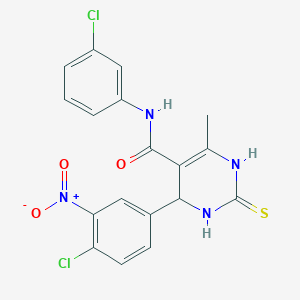
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" is a hybrid molecule that combines the chromone and thiazole moieties. Chromones, or 4H-benzopyran-4-ones, are heterocycles known for their diverse biological activities, while thiazole-based compounds have been utilized in therapeutics as antimicrobial, antiviral, and antifungal agents. These compounds have also been identified as potent and selective ligands for adenosine receptors .
Synthesis Analysis
The synthesis of chromone-thiazole hybrids, such as the compound , involves the reaction of chromone-2-carboxylic acid with substituted thiazoles. Two different amidation methods were employed to synthesize a new series of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which are structurally related to the compound of interest. These methods include conventional heating and microwave irradiation, providing diverse reaction conditions to optimize the synthesis process .
Molecular Structure Analysis
The molecular structure of the synthesized chromone-thiazole hybrids was established using NMR and MS spectroscopy, along with X-ray crystallography. These techniques provided detailed information on the molecular geometry and conformation, which is crucial for understanding the ligand-receptor binding interactions. The structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been determined to crystallize in specific space groups, indicating the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
The chemical reactivity of the chromone-thiazole hybrids is not explicitly detailed in the provided papers. However, the synthesis and characterization of similar compounds suggest that these hybrids can undergo various chemical reactions, particularly those involving the amide and thiazole functional groups. For instance, the presence of stereogenic centers in related thiazolidine compounds has been explored, which could imply that the compound may also exhibit stereoselectivity in its reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" are not directly reported in the provided papers. However, the antimicrobial activity of similar N-substituted thiazolidinone compounds has been evaluated, suggesting that the compound of interest may also possess antimicrobial properties. The relationship between molecular properties and antimicrobial activity has been elucidated, which could be relevant for the compound .
Scientific Research Applications
Antimicrobial Activity
Compounds related to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide have shown significant potential in antimicrobial activities. A study synthesized derivatives and evaluated them for antimicrobial activity against various bacterial strains, demonstrating considerable antibacterial and antifungal properties (Raval, Naik, & Desai, 2012). Similarly, another research synthesized 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives and tested them against bacterial strains like B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans (Mostafa, El-Salam, & Alothman, 2013).
Chemosensor for Cyanide Anions
This compound and its derivatives have been investigated for their potential as chemosensors. One study explored coumarin benzothiazole derivatives for recognizing cyanide anions. These compounds, including derivatives of N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, demonstrated the ability to detect cyanide anions through a Michael addition reaction, with observable color changes and fluorescence quenching, which could be seen with the naked eye (Wang et al., 2015).
properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-11-16(26-18(21-11)15-7-4-8-25-15)10-20-17(22)13-9-12-5-2-3-6-14(12)24-19(13)23/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLADBMTINQNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)
![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)
![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)



![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)
![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)